4-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide
Overview
Description
4-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide is a complex organic compound that features a pyridazine ring substituted with a furan group and a piperazine ring substituted with a trifluoromethoxyphenyl group. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
The synthesis of 4-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the pyridazine ring: This can be achieved by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5).
Introduction of the furan group: The furan group can be introduced via a condensation reaction with a suitable furan derivative.
Formation of the piperazine ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate amine precursors.
Substitution with trifluoromethoxyphenyl group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
4-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The trifluoromethoxyphenyl group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe) . Major products formed from these reactions include various substituted derivatives of the original compound .
Scientific Research Applications
4-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
4-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide can be compared with other similar compounds, such as:
Pyridazinone derivatives: These compounds share the pyridazine ring and exhibit similar pharmacological properties.
Furan derivatives: These compounds share the furan ring and are known for their diverse biological activities.
Piperazine derivatives: These compounds share the piperazine ring and are widely used in medicinal chemistry.
The uniqueness of this compound lies in its combination of these three functional groups, which may result in unique pharmacological properties and applications .
Properties
IUPAC Name |
4-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O3/c21-20(22,23)31-15-5-3-14(4-6-15)24-19(29)28-11-9-27(10-12-28)18-8-7-16(25-26-18)17-2-1-13-30-17/h1-8,13H,9-12H2,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLVSMCWWJAWKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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